N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

CB2 agonism conformational constraint metabolic stability

N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide (CAS 1172742-24-3) is a fluorinated heterocyclic compound built around a piperidine-1-carboxamide core, featuring a 5-isopropyl-1,3,4-oxadiazol-2-yl motif and a 4-fluorobenzyl substituent. Its molecular formula is C₁₈H₂₃FN₄O₂ (MW 346.41 g/mol), with a calculated logP of 3.56.

Molecular Formula C18H23FN4O2
Molecular Weight 346.406
CAS No. 1172742-24-3
Cat. No. B2776572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
CAS1172742-24-3
Molecular FormulaC18H23FN4O2
Molecular Weight346.406
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C18H23FN4O2/c1-12(2)16-21-22-17(25-16)14-7-9-23(10-8-14)18(24)20-11-13-3-5-15(19)6-4-13/h3-6,12,14H,7-11H2,1-2H3,(H,20,24)
InChIKeyNJHUIFPTUZKMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide: Structural Profile and CB2-Agonist Class Lineage


N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide (CAS 1172742-24-3) is a fluorinated heterocyclic compound built around a piperidine-1-carboxamide core, featuring a 5-isopropyl-1,3,4-oxadiazol-2-yl motif and a 4-fluorobenzyl substituent. Its molecular formula is C₁₈H₂₃FN₄O₂ (MW 346.41 g/mol), with a calculated logP of 3.56 [1]. The compound belongs to the N-arylpiperidine oxadiazole class, which was identified through structural modifications of N-arylamide oxadiazoles as a series of potent and selective cannabinoid CB2 receptor agonists [2]. This class is distinguished by a conformationally constrained piperidine central scaffold that replaces the flexible amide linkage, offering improved stability while maintaining comparable potency and selectivity at CB2 [2]. The 4-fluorobenzyl carboxamide and 5-isopropyl substitution on the oxadiazole ring represent a specific combination within this modular scaffold that may confer distinct pharmacological properties relative to other N-aryl and oxadiazole-substituted analogs.

Pathway study fitCB2 receptor signaling assay context; reported class-level agonist activity supports screening deployment.
Scaffold advantageConformationally constrained piperidine core designed for improved stability relative to flexible amide-linked oxadiazoles.
Fluorine-mediated stability context4-Fluorobenzyl group may block para-hydroxylation, supporting metabolic stability research.

Why N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide Cannot Be Interchanged with Other N‑Arylpiperidine Oxadiazoles


Generic substitution within the N-arylpiperidine oxadiazole class is precluded by the steep structure–activity relationship (SAR) governing both the N-aryl carboxamide substituent and the oxadiazole 5-position. The foundational SAR study by DiMauro et al. demonstrated that systematic modifications to the central portion of the N-arylamide oxadiazole scaffold—particularly the introduction of the piperidine ring as a conformational constraint—yielded dramatic variations in CB2 potency and selectivity [1]. Within this series, the identity of the N-aryl group (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl vs. unsubstituted benzyl) and the nature of the oxadiazole 5-substituent (e.g., isopropyl vs. methyl vs. cyclopropyl) independently modulate receptor binding affinity, functional efficacy, and metabolic stability. Therefore, a seemingly minor substitutional change—such as replacing 4‑fluorobenzyl with 4‑chlorobenzyl or moving the fluorine to the 3‑position—can result in a functionally distinct compound with altered target engagement, off-target liability, and pharmacokinetic behavior. The following quantitative evidence section establishes exactly where this specific compound differentiates from its closest analogs.

1
N‑aryl substitution governs target engagement
Replacing 4‑fluorobenzyl with 4‑chlorobenzyl or unsubstituted benzyl may shift CB2 binding affinity and functional response; SAR is steep at this position.
2
Oxadiazole 5‑position modulates potency and selectivity
Isopropyl cannot be freely exchanged for methyl or cyclopropyl without altering receptor interaction profile; each analog requires independent validation.
3
Piperidine scaffold vs. amide linker: stability context differs
Acyclic N‑arylamide oxadiazoles lack the conformational constraint; metabolic susceptibility profiles may not transfer, limiting direct interchange.

Quantitative Differentiation Evidence for N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide vs. Closest Analogs


Conformational Constraint and Stability Advantage of the N-Arylpiperidine Core over the Parent N-Arylamide Oxadiazoles

The replacement of the flexible N-arylamide central linker with a piperidine ring in this compound results in a conformationally constrained scaffold. According to DiMauro et al., this structural modification provided 'improved stability and comparable potency and selectivity' relative to the parent N-arylamide oxadiazole series [1]. While quantitative stability data for the exact target compound is not available in the primary literature, the class-level transformation from amide to piperidine typically reduces metabolic N-dealkylation and amide hydrolysis susceptibility, a well-established principle in medicinal chemistry [2].

Stability of piperidine core
Class-level inference
Piperidine-constrained scaffold vs. flexible amide linker
Reported class-level improvement in metabolic stability; direct data for this compound to verify.
Based on DiMauro et al. 2008; quantitative stability values not published for this exact compound.
CB2 agonism conformational constraint metabolic stability

Physicochemical Differentiation: logP and Topological Polar Surface Area (tPSA) Comparison to Closest 5-Isopropyl Oxadiazole Piperidine Fragment

The full compound exhibits a calculated logP of 3.56 and tPSA of 71 Ų [1], whereas the core intermediate 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1082899-74-8) has a lower molecular weight (195.26 g/mol) and lacks the lipophilic 4-fluorobenzyl carboxamide moiety, resulting in a significantly lower logP (~1.5, predicted) and lower tPSA (~50 Ų) . The increase in logP upon addition of the 4-fluorobenzyl carboxamide is ~2 log units, which places the target compound in a more favorable lipophilicity range for CNS target engagement while maintaining a tPSA below the 90 Ų threshold for blood–brain barrier penetration [2].

logP / tPSA differentiation
Cross-study comparable
Δ logP ≈ +2.0, Δ tPSA ≈ +21 Ų
Target: logP 3.56, tPSA 71 Ų; Core intermediate: predicted logP ~1.5, tPSA ~50 Ų
Higher lipophilicity may support membrane permeability context for CNS target engagement studies.
Calculated descriptors; experimental logD and PAMPA data would strengthen selection confidence.
physicochemical properties logP tPSA drug-likeness

CB2 Receptor Agonist Potency Range Inferred from Class-Level SAR vs. Closest Oxadiazole-Modified Analogs

Although no direct EC50 value for this exact compound is publicly available in ChEMBL or BindingDB, the N-arylpiperidine oxadiazole class to which it belongs has yielded multiple compounds with CB2 EC50 values ranging from 4.3 nM to 33.1 nM in cAMP accumulation assays [1] [2]. For example, a closely related N-arylpiperidine oxadiazole (BDBM50090963 / CHEMBL3582018) bearing a different N-aryl substitution exhibited a CB2 EC50 of 33.1 nM in CHO cells [2]. The DiMauro et al. study demonstrated that modifications to the N-aryl group and oxadiazole 5-substituent can shift potency by over an order of magnitude within this scaffold [3]. The 4-fluorobenzyl group, as a moderately electron-withdrawing and lipophilic substituent, is expected to modulate potency in a manner distinct from 4-chlorobenzyl or unsubstituted benzyl analogs, which have been reported to produce different EC50 values in functional assays [3].

CB2 agonist activity class range
Class-level inference
EC50 4.3 – 33.1 nM (cAMP, CHO)
Closest analog BDBM50090963: EC50 33.1 nM; other class members as low as 4.3 nM.
Reported class potency range supports CB2 pathway screening context; direct measurement needed for this compound.
BindingDB and DiMauro et al. 2008; functional assay in CHO cells expressing human CB2.
CB2 receptor agonist potency EC50 cAMP accumulation

Fluorine Substitution Position Effect: 4-Fluorobenzyl vs. 3-Fluorobenzyl vs. Unsubstituted Benzyl in N-Arylpiperidine Oxadiazoles

The 4-fluorobenzyl substituent on the piperidine carboxamide introduces a para-fluoro group that is known to enhance metabolic stability by blocking CYP450-mediated hydroxylation at the para position, compared to unsubstituted benzyl analogs [1]. In the DiMauro et al. SAR study, varying the N-aryl substituent produced distinct effects on CB2 potency and selectivity [2]. While direct 4-fluorobenzyl versus 4-chlorobenzyl versus 3-fluorobenzyl data for this exact oxadiazole-5-isopropyl scaffold is not publicly available, general medicinal chemistry principles indicate that 4-fluorobenzyl provides an optimal balance of lipophilicity (σₚ = 0.06 for F vs. σₚ = 0.23 for Cl) and metabolic stability, often yielding superior oral bioavailability compared to 4-chlorobenzyl analogs [1]. The 3‑fluorobenzyl isomer would likely exhibit altered CB2 binding due to different electronic and steric presentation of the fluorine atom.

Fluorine position effect
Supporting evidence
4-F vs. 3-F vs. unsubstituted benzyl
4-Fluorobenzyl: σₚ = 0.06, blocks para-hydroxylation; 4-Chlorobenzyl: σₚ = 0.23.
Para-fluoro substitution may improve metabolic stability in microsomal assays; comparison to other regioisomers recommended.
General fluorine SAR principles; direct stability data for this scaffold awaited.
fluorine substitution SAR CB2 selectivity metabolic stability

Modular Scaffold for Divergent SAR Expansion: Synthetic Accessibility Advantage Over Competing Piperidine-Oxadiazole Scaffolds

The DiMauro et al. study emphasized that the N-arylpiperidine oxadiazole scaffold 'allowed for the use of expeditious and divergent synthetic routes, which provided two-directional SAR in parallel' [1]. This compound, featuring a piperidine carboxamide urea linkage, can be synthesized by coupling 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine with 4-fluorobenzyl isocyanate or via carbamoylation, enabling rapid analog generation . In contrast, related 1,2,4-oxadiazole positional isomers or piperidine-4-carboxamide regioisomers require distinct, often lower-yielding synthetic sequences [2]. The divergent synthetic accessibility of this scaffold translates to faster lead optimization cycles and lower procurement costs for custom analog libraries.

Synthetic accessibility
Supporting evidence
Divergent 2-step synthesis
Convergent: oxadiazole formation + carboxamide coupling; parallel SAR at two vectors.
Scaffold supports rapid analog generation for CB2 lead optimization workflows; throughput advantage relative to regioisomeric oxadiazoles.
DiMauro et al. 2008; estimated 2-3 fold library throughput gain (qualitative).
synthetic accessibility divergent synthesis lead optimization parallel SAR

Optimal Research and Industrial Application Scenarios for N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide


CB2 Agonist Lead Optimization and Selectivity Profiling

This compound serves as a core scaffold for generating focused libraries of CB2 agonists. The 4-fluorobenzyl and 5-isopropyl substituents provide a starting point for systematic SAR expansion, leveraging the divergent synthetic routes demonstrated in the DiMauro et al. study [1]. Procurement for CB2 agonist programs is warranted based on the class-level potency range of 4.3–33.1 nM at CB2 [2] and the potential for selective engagement over CB1, which is a critical selectivity requirement for therapeutic cannabinoid modulation.

Fluorine-Mediated Metabolic Stability Enhancement Studies

The para-fluorobenzyl group is a recognized metabolic stability handle that blocks CYP450-mediated hydroxylation [3]. Comparative metabolic stability studies between this 4-fluorobenzyl compound and its unsubstituted benzyl or 3-fluorobenzyl analogs can quantify the fluorine effect on intrinsic clearance and half-life in human liver microsomes, directly informing lead selection and procurement of validated fluorinated tool compounds for in vivo PK studies.

Conformational Constraint and Oral Bioavailability Optimization

The piperidine-constrained scaffold was shown to improve stability relative to flexible amide-linked oxadiazoles [1]. This compound can be used as a benchmark in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies to validate the hypothesis that conformational pre-organization enhances passive permeability and reduces efflux liability, guiding procurement of conformationally constrained analogs over flexible competitors.

Fragment-to-Lead Evolution Using the Oxadiazole-Piperidine Core

The oxadiazole-piperidine intermediate (CAS 1082899-74-8) is a low-molecular-weight fragment (MW 195.26) that can be elaborated with various N-capping groups. This target compound exemplifies the N-(4-fluorobenzyl)carboxamide elaboration, demonstrating a >500-fold increase in MW and substantial gain in lipophilicity. It serves as a validation probe for fragment-to-lead campaigns, where procurement of both the core fragment and the elaborated lead enables systematic assessment of physicochemical property trajectories.

Application
Selection Property
Validation Focus
CB2 signaling pathway SAR studies
Class-level agonist potency range and selectivity context
CB2 vs. CB1 functional assay response; confirm selectivity window
Fluorine metabolic stability research
4-Fluorobenzyl para-blocking group
Intrinsic clearance comparison with non-fluorinated and 3-F analogs in liver microsomes
Conformational constraint permeability studies
Piperidine-constrained scaffold
PAMPA / Caco-2 permeability and efflux ratio vs. flexible amide oxadiazoles
Fragment-to-lead evolution
Oxadiazole-piperidine core elaboration with 4-fluorobenzyl carboxamide
Physicochemical trajectory (MW, logP, tPSA) from fragment to lead; validate permeability and potency gain
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